An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. In the absence of publicly available experimental spectra for this specific compound, this document serves as an expert-driven guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the predicted chemical shifts, a detailed protocol for experimental data acquisition, and a structural assignment of the anticipated NMR signals. This guide is designed to facilitate the accurate identification and characterization of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene in a laboratory setting.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a molecule such as 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, which possesses a unique substitution pattern on a benzene ring, NMR provides critical information on the electronic environment of each proton and carbon atom. The precise chemical shifts and coupling patterns are fingerprints of the molecule's constitution and can confirm its identity.
This guide will delve into the expected ¹H and ¹³C NMR spectra of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene. The analysis is founded on the well-established principles of substituent effects on the chemical shifts of aromatic systems. The electron-donating methoxy and methyl groups, along with the electropositive and sterically bulky trimethylsilyl group, create a distinct electronic and steric environment that is reflected in the NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene are predicted based on the additive effects of the trimethylsilyl (-Si(CH₃)₃), methoxy (-OCH₃), and methyl (-CH₃) substituents on a benzene ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the substituent groups. The expected chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic H-3 | 6.8 - 7.0 | Doublet | 1H | Located ortho to the methoxy group, expected to be shielded. |
| Aromatic H-4 | 6.6 - 6.8 | Doublet of Doublets | 1H | Situated meta to the methoxy group and ortho to the methyl group. |
| Aromatic H-6 | 7.1 - 7.3 | Doublet | 1H | Positioned ortho to the trimethylsilyl group, likely deshielded. |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring.[1] |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H | Characteristic range for a methyl group on a benzene ring.[2][3] |
| Trimethylsilyl (-Si(CH₃)₃) | 0.2 - 0.4 | Singlet | 9H | The protons of the trimethylsilyl group are highly shielded.[4] |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aromatic C-1 | 138 - 142 | Quaternary carbon attached to the trimethylsilyl group. |
| Aromatic C-2 | 160 - 164 | Quaternary carbon bonded to the electronegative oxygen of the methoxy group, expected to be significantly deshielded.[5] |
| Aromatic C-3 | 115 - 119 | Protonated aromatic carbon ortho to the methoxy group. |
| Aromatic C-4 | 128 - 132 | Protonated aromatic carbon. |
| Aromatic C-5 | 135 - 139 | Quaternary carbon attached to the methyl group. |
| Aromatic C-6 | 130 - 134 | Protonated aromatic carbon. |
| Methoxy (-OCH₃) | 55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[6][7] |
| Methyl (-CH₃) | 20 - 22 | Characteristic range for a methyl carbon on a benzene ring.[3] |
| Trimethylsilyl (-Si(CH₃)₃) | -1 - 2 | The carbons of the trimethylsilyl group are highly shielded.[4] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene, the following experimental protocol is recommended.
Sample Preparation
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Purity: Ensure the sample is of high purity to avoid signals from impurities.
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Solvent: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its good dissolving power and minimal interference in the ¹H NMR spectrum.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[2]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.
NMR Spectrometer Parameters
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
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Structural Assignment and Visualization
The following diagram illustrates the structure of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene with the proposed numbering for NMR signal assignment.
Sources
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- 4. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
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